molecular formula C5H7N3O B561141 2,6-Diaminopyridin-3-ol CAS No. 100517-02-0

2,6-Diaminopyridin-3-ol

Cat. No. B561141
CAS RN: 100517-02-0
M. Wt: 125.131
InChI Key: VZRMDLPJHQLXGP-UHFFFAOYSA-N
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Description

2,6-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O . It appears as a dark green substance . It’s an intermediate in the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine .


Synthesis Analysis

The synthesis of 2,6-Diaminopyridin-3-ol involves complex chemical reactions . For instance, one study describes the synthesis of poly(2,6-diaminopyridine) using a rotating packed bed for efficient production of polypyrrole-derived electrocatalysts . Another study discusses the treatment of 2,6-diiminopyridine with [MgI2 (OEt2)2] to give an adduct complex .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Diaminopyridin-3-ol are complex and can lead to a variety of products . For example, the reactions of C-arylphosphorylated derivatives of 2,6-diaminopyridine and 1,3-diaminobenzene with acetic anhydride afforded new acylated products .

Safety And Hazards

2,6-Diaminopyridin-3-ol is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2,6-Diaminopyridin-3-ol could involve its use in the synthesis of other compounds . For example, one study proposes a facile and efficient synthesis method for poly(2,6-diaminopyridine) which could also be extended to the production of other polypyridine-derived electrocatalysts .

properties

IUPAC Name

2,6-diaminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRMDLPJHQLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diaminopyridin-3-ol

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